molecular formula C22H26N2O5S B610466 RH01617 CAS No. 302333-18-2

RH01617

Cat. No.: B610466
CAS No.: 302333-18-2
M. Wt: 430.519
InChI Key: BRMKFAYWVMIHQZ-NRFANRHFSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

RH01617 (CAS 302333-18-2) is a biologically active compound with the molecular formula C 22 H 26 N 2 O 5 S and a molar mass of 430.52 g/mol . It serves as a potent dual-inhibitor, targeting both the Kv1.5 potassium channel and Matrix Metalloproteinase-13 (MMP-13) . This dual activity makes it a valuable tool for cardiovascular research, particularly in the study of atrial fibrillation (AF) . The compound originally emerged as a key lead compound in pharmacophore-based screening, leading to the design and synthesis of novel indole derivatives with enhanced inhibitory activity against Kv1.5 . The Kv1.5 channel is expressed in the atria and is considered a safe and effective therapeutic target for atrial fibrillation, as its blockade can help maintain normal heart rhythm without adversely affecting ventricular function . Simultaneously, its inhibition of MMP-13, an enzyme involved in tissue remodeling, may provide additional research avenues in understanding the structural changes in heart tissue associated with arrhythmias. Due to its promising pharmacological profile, this compound and its optimized derivatives represent significant candidates for further pharmacodynamic and pharmacokinetic investigation in antiarrhythmic drug discovery . This product is intended for research applications only and is not for diagnostic or therapeutic human use.

Properties

CAS No.

302333-18-2

Molecular Formula

C22H26N2O5S

Molecular Weight

430.519

IUPAC Name

N-[(4-Butoxyphenyl)sulfonyl]-L-tryptophan methyl ester Methyl (S)-2-(4-butoxybenzenesulfonamido)-3-(1H-indol-3-yl)propanoate

InChI

InChI=1S/C22H26N2O5S/c1-3-4-13-29-17-9-11-18(12-10-17)30(26,27)24-21(22(25)28-2)14-16-15-23-20-8-6-5-7-19(16)20/h5-12,15,21,23-24H,3-4,13-14H2,1-2H3/t21-/m0/s1

InChI Key

BRMKFAYWVMIHQZ-NRFANRHFSA-N

SMILES

O=C(OC)[C@H](CC1=CNC2=C1C=CC=C2)NS(=O)(C3=CC=C(OCCCC)C=C3)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

RH01617;  RH-01617;  RH 01617

Origin of Product

United States

Detailed Research Findings

Established Synthetic Pathways for this compound

While this compound itself has been synthesized, detailed, step-by-step established synthetic pathways specifically for the parent compound were not extensively described within the provided search results. The compound is frequently referenced as a lead structure from which modifications are made to generate analogs nih.govnih.gov.

Based on the chemical structure of this compound, its synthesis would likely involve standard organic chemistry methodologies to assemble the key functional groups and the indole (B1671886) core researchgate.net. These methodologies would plausibly include reactions to form the sulfonamide bond between a sulfonyl chloride and an amine, the ester linkage, and potentially reactions involving the indole moiety or the butoxyphenyl group. General synthetic approaches for related indole derivatives and acetamides are discussed in the literature, providing context for the types of reactions that might be employed in the synthesis of compounds like this compound. However, specific reaction conditions, reagents, or sequences used directly for the synthesis of the parent this compound compound were not detailed in the provided sources.

Specific techniques for optimizing the production of the parent this compound compound were not explicitly detailed in the provided information. Optimization in the context of this compound is primarily discussed in relation to the design and development of its analogs for improved biological activity and pharmacokinetic properties hodoodo.comnih.gov.

Methodological Approaches in this compound Synthesis

Design and Derivatization of this compound Analogs

This compound has served as a lead compound for the design and synthesis of various analogs aimed at exploring structure-activity relationships (SAR) and potentially identifying compounds with enhanced or altered biological profiles medchemexpress.eu.

Structural modification strategies applied to the this compound core involve altering different parts of the molecule nih.govnih.gov. Research by Qian Yang and colleagues in 2013, for instance, involved synthesizing series of compounds by modifying the core structure of this compound nih.govnih.gov. These modifications can include changes to the indole ring, the sulfonamide linker, the butoxyphenyl group, or the ester moiety. Alterations to substituents on aryl rings have also been explored in the context of related compounds to influence activity. These strategies aim to probe the impact of different chemical functionalities and their spatial arrangement on the interaction with biological targets like Kv1.5 channels and MMP-13 medchemexpress.euhodoodo.com.

Molecular Target Identification and Validation for Rh01617

Identification of Primary Biological Targets for RH01617

Studies have identified two primary biological targets for this compound: the Kv1.5 potassium channel and Matrix Metalloproteinase-13 (MMP-13).

Kv1.5 Potassium Channel as a Key Target

The voltage-gated potassium channel Kv1.5 has been identified as a key biological target for this compound. Kv1.5 conducts the ultra-rapid delayed rectifier potassium current (IKur), which plays a significant role in the repolarization of the action potential in human atrial cells. researchgate.net Targeting Kv1.5 is considered a promising strategy for the management of atrial fibrillation (AF), a common cardiac arrhythmia. researchgate.net this compound has been reported to possess inhibitory activities against Kv1.5. It has also served as a lead compound in the design and synthesis of derivative compounds aimed at developing potent Kv1.5 inhibitors. researchgate.net

Matrix Metalloproteinase-13 (MMP-13) as an Identified Target

Matrix Metalloproteinase-13 (MMP-13), also known as collagenase 3, has also been identified as a target of this compound. MMP-13 is an enzyme belonging to the matrix metalloproteinase family, which is involved in the degradation of components of the extracellular matrix, including fibrillar collagens, with a notable activity towards type II collagen. Aberrant activity of MMP-13 is associated with various pathological conditions, such as osteoarthritis, where it contributes to cartilage degradation.

Advanced Methodologies for this compound Target Validation

Validation of the identified targets for this compound has involved the application of advanced methodologies to characterize the interactions and functional consequences of this compound binding.

In Vitro Target Engagement and Binding Assays

In vitro assays are crucial for assessing the interaction and binding affinity of a compound to its target protein. While specific detailed binding assay data for this compound across all its targets were not extensively detailed in the search results, general in vitro binding assays are standard techniques used in target validation to measure the interaction of a compound with its specific antigen or target protein. These assays can include direct or competitive binding formats and can be cell-based or utilize purified proteins. They provide valuable data on the binding properties, such as dissociation constants (Kd) or inhibition constants (Ki) for competitive molecules.

Functional Characterization of this compound-Target Interactions

Functional characterization studies are essential to understand the biological impact of this compound's interaction with its identified targets. For the Kv1.5 potassium channel, functional evaluation of this compound and its derivatives has been performed using techniques such as whole-patch clamp technology. researchgate.net This electrophysiological method allows for the measurement of ion channel currents and the assessment of a compound's inhibitory activity, often quantified by determining the half-maximal inhibitory concentration (IC50). researchgate.net For MMP-13, functional studies typically involve assessing the enzyme's proteolytic activity and how it is modulated by the compound. Research on MMP-13 function in disease contexts, such as its role in extracellular matrix degradation and processes like tumor-induced osteolysis, utilizes various experimental approaches to understand the consequences of its activity and inhibition. These methods collectively provide evidence for the functional relevance of the interaction between this compound and its targets.

Mechanistic Studies of Rh01617 at the Molecular and Cellular Level

Elucidation of Kv1.5 Potassium Channel Modulation by RH01617

The Kv1.5 potassium channel, encoded by the KCNA5 gene, is a crucial determinant of the atrial action potential, conducting the ultra-rapid delayed rectifier potassium current (IKur). mdpi.comcriver.com This current plays a significant role in the repolarization of human atrial myocytes. mdpi.comepfl.ch Selective blockade of Kv1.5 is considered a promising strategy for managing atrial arrhythmias without the adverse ventricular effects associated with inhibitors of other potassium channels like hERG (Kv11.1). researchgate.net

Electrophysiological Analyses (e.g., Patch-Clamp Techniques)

Electrophysiological studies, particularly using patch-clamp techniques, are fundamental in characterizing the effects of compounds on ion channels. criver.comnih.gov Patch-clamp allows for high-resolution recording of ionic currents across the cell membrane. criver.com Studies involving this compound have utilized whole-cell patch clamp technology to evaluate its inhibitory activities against Kv1.5 channels, often expressed in cell lines such as HEK293 cells. researchgate.netresearchgate.netacs.org These analyses are essential for determining the potency and voltage dependence of channel block. mdpi.com For example, some studies have evaluated compounds structurally related to a lead compound, which includes this compound, using whole-patch lamp technology to assess their inhibitory effects on Kv1.5. researchgate.netacs.org One study identified this compound as a lead biaromatic compound with Kv1.5 inhibitory activity, showing 52% inhibition at a concentration of 10 µM in HEK293 cells. researchgate.netresearchgate.net Further research on modified indole (B1671886) derivatives, based on the core structure of compounds like this compound, also employed whole-cell patch-clamp to confirm potent inhibitory activities against Kv1.5. researchgate.netijptjournal.com

Kinetic Studies of Channel Blockade

Kinetic studies of channel blockade provide insights into the dynamic interaction between an inhibitor and the ion channel. These studies can reveal information about the binding and unbinding rates of the compound, as well as its preference for different channel states (e.g., open, closed, or inactivated). While specific detailed kinetic parameters (like association and dissociation rates) for this compound's interaction with Kv1.5 were not extensively detailed in the provided search results, the observation that some Kv1.5 inhibitors preferentially affect the open state of the channel highlights the importance of kinetic analyses in understanding the mechanism of block. mdpi.com Such studies typically involve analyzing the time course of current inhibition at different membrane potentials and drug concentrations. nih.gov The voltage dependence of inhibition observed for some Kv1.5 blockers supports a mechanism involving interaction with the channel pore when it is in an open conformation. mdpi.com

Investigation of Matrix Metalloproteinase-13 (MMP-13) Inhibition by this compound

Matrix Metalloproteinase-13 (MMP-13), also known as collagenase 3, is a zinc-dependent endopeptidase involved in the degradation of extracellular matrix proteins, particularly type II collagen. opnme.comnih.govmybiosource.com MMP-13 plays roles in physiological processes like wound healing and bone remodeling, but its overexpression is implicated in pathological conditions such as osteoarthritis. nih.govpatsnap.com Inhibition of MMP-13 is being explored as a therapeutic strategy for these diseases. patsnap.comnih.gov

This compound has been identified as an inhibitor of MMP-13. medchemexpress.commedchemexpress.com Studies utilizing machine learning-based virtual screening and biological evaluation have shown that this compound exhibits potent dose-dependent inhibitory activity against MMP-13. patsnap.comfigshare.comresearchgate.net

Enzyme Inhibition Kinetics

Enzyme inhibition kinetics studies the rate of enzyme-catalyzed reactions in the presence of an inhibitor to understand the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) and to determine key parameters such as the inhibition constant (Ki) or IC50 value. wikipedia.org Research evaluating potential MMP-13 inhibitors, including this compound, has reported the percentage of MMP-13 inhibition at different concentrations. patsnap.comfigshare.comresearchgate.net For instance, this compound was found to inhibit MMP-13 by 54%, 55%, and 57% at concentrations of 0.1 µM, 1 µM, and 10 µM, respectively. patsnap.comresearchgate.net These results indicate a dose-dependent inhibitory effect. patsnap.comfigshare.comresearchgate.net While specific kinetic parameters like Ki were not explicitly provided for this compound in the search results, the reported inhibition percentages at varying concentrations are characteristic data obtained from enzyme inhibition assays used to determine inhibitory potency, often leading to the calculation of IC50 values. wikipedia.org Some studies on MMP-13 inhibitors have reported IC50 values in the low nanomolar to micromolar range, and the data for this compound suggests its IC50 lies within a similar range, around 1.9-2.3 µM based on the observed inhibition percentages. patsnap.comresearchgate.net

Here is a representation of the MMP-13 inhibition data for this compound:

Concentration (µM)MMP-13 Inhibition (%)
0.154
155
1057

Data derived from search results patsnap.comresearchgate.net.

Exploration of Downstream Signaling Pathway Perturbations

Perturbations in downstream signaling pathways can occur as a result of modulating ion channel activity or enzyme function. For Kv1.5 channels, their activity can influence cellular processes beyond electrical signaling, including proliferation and migration, potentially through interactions with signaling molecules like Src family protein tyrosine kinases. mdpi.com MMP-13 activity can also impact various cellular pathways by degrading extracellular matrix components and processing signaling molecules, influencing processes like cell migration, angiogenesis, and inflammation. nih.govmybiosource.com

While the search results establish this compound as a dual inhibitor of Kv1.5 and MMP-13, detailed research specifically on the downstream signaling pathway perturbations caused by this compound was not prominently featured. General information about downstream signaling related to Rho GTPases and RORC pathways was found nih.govnih.gov, but this information was not directly linked to the specific effects of this compound. Further research would be needed to fully elucidate the downstream cellular and molecular events influenced by this compound's modulation of Kv1.5 and inhibition of MMP-13.

Cellular Responses to this compound Treatment in vitro

In vitro studies investigating the cellular responses to this compound treatment have primarily focused on its inhibitory effects on specific protein targets. Research indicates that this compound acts as a potent inhibitor of both Kv1.5 potassium channels and Matrix Metalloproteinase-13 (MMP-13).

This compound has demonstrated potent inhibitory activities against the Kv1.5 potassium channel. One study highlighted the selective inhibition of Kv1.5 by a related compound with an IC50 of 0.51 µM, showing significantly lower potency against INa and hERG channels (IC50 values of 52.6 µM and 418.35 µM, respectively). While this specific IC50 is for a related molecule, it underscores the focus on Kv1.5 inhibition within this compound series. Further evaluation of compounds structurally related to this compound also revealed potent inhibitory activities against Kv1.5.

Beyond ion channels, this compound has been identified as an inhibitor of MMP-13. Studies have shown that this compound exhibits dose-dependent inhibitory activity against MMP-13. Specific research findings detail the percentage of MMP-13 inhibition at various concentrations of this compound.

The observed dose-dependent inhibition of MMP-13 by this compound in in vitro assays is summarized in the table below:

Table 1: In vitro Inhibition of MMP-13 by this compound

Concentration (µM)MMP-13 Inhibition (%)
0.154
155
1057

These findings indicate that this compound can inhibit MMP-13 activity in a laboratory setting, with increasing concentrations leading to a modest increase in inhibitory effect within the tested range.

Structure Activity Relationship Sar and Computational Chemistry of Rh01617

Key Structural Determinants for RH01617's Biological Activity

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry to understand how modifications to a molecule's structure affect its biological properties slideshare.netwikipedia.orgashp.orgresearchgate.net. For this compound, specific parts of its structure have been identified as crucial for its activity.

Influence of Indole (B1671886) Moiety and Side Chains

The indole moiety is a prominent feature in the structure of this compound. Indole derivatives, in general, are widely studied in medicinal chemistry due to their presence in various natural products and their diverse biological activities ijptjournal.com. In the context of this compound, the indole ring is considered a key aromatic group contributing to its interaction with biological targets . Modifications to the indole ring and its attached side chains have been explored to understand their impact on activity and selectivity nih.gov. For instance, research has involved synthesizing series of compounds by altering the core this compound structure, and these modifications have been shown to influence target selectivity and pharmacodynamic activities ijptjournal.comresearchgate.netresearchgate.netmolaid.com. Specifically, the aromatic groups in this compound, including the indole ring and a butoxyphenyl group, are noted as key aryl pharmacophores . The linker region, containing a sulfonamide group and an ester group, also plays a role in positioning these aromatic features for interaction .

Computational Approaches in this compound Research

Computational chemistry techniques are extensively used in modern drug discovery to complement experimental studies and provide insights into molecular interactions and predict biological activity researchgate.netresearchgate.netresearchgate.netresearchgate.netnih.govresearchgate.net. Several computational approaches have been applied in research involving this compound and its related compounds.

Pharmacophore Model Development for this compound and Analogs

Pharmacophore models represent the essential steric and electronic features of a molecule that are necessary for its optimal interaction with a specific biological target researchgate.netresearchgate.net. For this compound, a pharmacophore model was developed based on the chemical structures of known inhibitors of Kv1.5 potassium channels researchgate.net. This model, developed using the HypoGen algorithm, consists of features such as an aromatic ring, hydrophobic points, and a hydrogen bond acceptor researchgate.net. This compound was identified as a lead compound through screening using an earlier version of this pharmacophore model nih.govresearchgate.netresearchgate.netmolaid.comresearchgate.netlookchem.comacs.org. Subsequent structural modifications of this compound have been guided by this pharmacophore model to design compounds with potentially improved activity .

Molecular Docking and Virtual Screening Studies

Molecular docking is a computational technique used to predict the preferred orientation of a ligand (like this compound) when bound to a receptor (biological target) and to estimate the binding affinity nih.govswri.orgmdpi.compensoft.netrsc.org. Virtual screening utilizes molecular docking and other computational methods to search large databases of compounds for potential drug candidates researchgate.netresearchgate.netresearchgate.netnih.govresearchgate.netswri.orgmdpi.comrsc.org. Studies involving this compound have employed molecular docking and virtual screening approaches to identify potential inhibitors of targets such as Kv1.5 potassium channels and MMP-13 nih.govresearchgate.netresearchgate.net. These studies aim to understand how this compound and its analogs interact with the binding sites of these proteins at a molecular level mdpi.com. For instance, this compound showed dose-dependent inhibitory activity against MMP-13 in studies involving machine learning-based virtual screening and biological evaluation researchgate.netresearchgate.netresearchgate.net.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling seeks to establish a mathematical relationship between the structural properties of a series of compounds and their biological activity wikipedia.orgresearchgate.netresearchgate.netresearchgate.net. This allows for the prediction of the activity of new, untested compounds based on their structures wikipedia.orgresearchgate.net. While specific QSAR models focusing solely on this compound were not detailed in the search results, QSAR is a common approach used in conjunction with SAR and computational studies of related compound series wikipedia.orgresearchgate.net. For example, QSAR models have been developed for other classes of inhibitors, sometimes derived from pharmacophore-based alignments, to predict inhibitory activity researchgate.netresearchgate.net. The principles of QSAR would be applicable to a series of this compound analogs to identify the structural features that quantitatively influence their biological potency against a specific target.

Molecular Dynamics Simulations of Compound-Target Complexes

Molecular dynamics (MD) simulations are a crucial computational technique used to explore the dynamic behavior of biological macromolecules and their interactions with small molecules over time ufl.edunih.govnih.gov. By simulating the movements of atoms and molecules based on classical mechanics and defined force fields, MD can provide insights into the stability of protein-ligand complexes, conformational changes upon binding, and the nature of key interactions at the atomic level ufl.edunih.gov. These simulations are valuable for understanding the binding mechanisms, assessing the stability of docked poses, and complementing experimental data in structure-based drug design nih.govnih.gov. Calculating binding free energies through methods like MM/GBSA or alchemical free energy calculations, often in conjunction with MD simulations, can also help predict and compare the binding affinities of different compounds to a target japsonline.com.

While this compound has been identified as a compound exhibiting inhibitory activity against MMP-13 and has been considered in computational studies potentially involving HDAC1, specific detailed data from molecular dynamics simulations of this compound bound to either MMP-13 or HDAC1 (or any other target) were not found in the provided search results. Consequently, a detailed analysis of the molecular dynamics simulations of this compound-target complexes, including specific research findings and data tables, cannot be presented here.

Compound Names and PubChem CIDs

Preclinical Pharmacodynamic Studies of Rh01617 in Non Human Models

In Vitro Pharmacodynamic Evaluation in Isolated Systems

In vitro studies using isolated biological systems provide a controlled environment to assess the direct effects of a compound on specific tissues, cells, or proteins. These studies are fundamental in determining a compound's potency and selectivity at the molecular and tissue levels before progressing to more complex in vivo models.

Assessment in Rat Tissue Models

Evaluations of compounds structurally related to RH01617, designed through modification of the lead compound this compound, have been conducted in isolated rat models. researchgate.netnih.gov These studies aimed to assess the pharmacodynamic effects of these derivatives. While specific details regarding the type of rat tissue used for this compound itself are limited in the provided search results, studies on its derivatives, such as compounds IIIi and IIIl, have utilized isolated rat models for pharmacodynamic assessment. researchgate.netnih.gov Isolated tissue preparations from various species, including rats, are commonly employed in pharmacology to investigate drug effects on muscle contraction, electrical activity, and other physiological responses, independent of systemic influences. panlab.comreprocell.comwikipedia.org

Organ Bath Studies and Functional Assays

Organ bath studies are a classic in vitro technique used to measure the functional responses of isolated tissues to pharmacological agents. panlab.comreprocell.comwikipedia.organimalab.eunih.gov These studies typically involve suspending a tissue in a temperature-controlled chamber containing a physiological solution and measuring changes in tension or other parameters upon drug administration. panlab.comreprocell.comwikipedia.organimalab.eu

Functional assays, such as patch clamp technology, are also widely used to evaluate the effects of compounds on ion channels. Patch clamp allows for the measurement of ion flow across cell membranes, providing direct information on how a compound interacts with and modulates channel activity. researchgate.netnih.govacs.org

Compounds, including those derived from this compound, have been evaluated using whole-patch lamp technology, confirming their potent inhibitory activities against Kv1.5. researchgate.netnih.govacs.org This indicates that functional assays have played a significant role in characterizing the in vitro pharmacodynamics of this compound and its related scaffolds by directly assessing their impact on the target ion channel. The evaluation of this compound derivatives for pharmacodynamic effects in an isolated rat model likely incorporated functional assessments to understand their impact on tissue-level responses mediated by Kv1.5 channels. researchgate.netnih.gov

Comparative Pharmacodynamic Profiling of this compound and Related Scaffolds

This compound has served as a lead compound for the design and synthesis of new chemical entities aimed at targeting the Kv1.5 potassium channel for the treatment of atrial fibrillation. researchgate.netnih.gov Comparative pharmacodynamic profiling involves evaluating the activity and effects of these newly synthesized compounds relative to the original lead compound, this compound.

Studies have reported the design and evaluation of series of compounds developed by modifying this compound. researchgate.netnih.gov These compounds were assessed for their inhibitory activities against Kv1.5 using whole-patch clamp technology. researchgate.netnih.govacs.org Many of these compounds demonstrated potent inhibitory activities against Kv1.5. researchgate.netacs.org Specifically, compounds designated IIIi and IIIl were selected for further evaluation of their target selectivity and pharmacodynamic effects in an isolated rat model, indicating a comparative assessment against the properties observed with this compound or other related structures. researchgate.netnih.gov Compound IIIl, in particular, showed promising pharmacological behavior in these comparative evaluations. researchgate.net

Advanced Analytical Methodologies for Rh01617 Characterization

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental in determining the structural features of a chemical compound by analyzing its interaction with electromagnetic radiation. For RH01617, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are employed.

NMR spectroscopy is a powerful tool for determining the complete structure of a molecule by examining the magnetic properties of atomic nuclei, most commonly hydrogen (¹H) and carbon-13 (¹³C). Analysis of chemical shifts, splitting patterns, and integration allows for the assignment of specific atoms within the molecular framework and their connectivity.

For this compound, ¹H and ¹³C{¹H} NMR spectra have been recorded. The ¹H NMR spectrum (400 MHz, CDCl₃) shows characteristic signals at δ 8.57 (s, 1H), 8.41 (brs, 1H), 7.96 (dd, J = 8.4, 1.4 Hz, 1H), 7.41 (d, J = 8.4 Hz, 1H), 7.34 (d, J = 2.4 Hz, 1H), 3.95 (s, 3H), and 1.88 (s, 6H). acs.org The corresponding ¹³C{¹H} NMR spectrum (100 MHz, CDCl₃) exhibits signals at δ 168.0, 139.6, 124.3, 123.98, 123.95, 122.4, 122.1, 122.0, 118.4, 111.5, 52.0, 31.3, and 28.0. acs.org These spectroscopic data provide crucial information about the different types of protons and carbons present in the molecule and their electronic environments, aiding in the confirmation of the proposed structure.

Table 1: Selected NMR Spectroscopic Data for this compound

SpectrumFrequency (MHz)SolventChemical Shift (δ, ppm)
¹H NMR400CDCl₃8.57 (s), 8.41 (brs), 7.96 (dd), 7.41 (d), 7.34 (d), 3.95 (s), 1.88 (s)
¹³C{¹H} NMR100CDCl₃168.0, 139.6, 124.3, 123.98, 123.95, 122.4, 122.1, 122.0, 118.4, 111.5, 52.0, 31.3, 28.0

Note: This table presents selected peaks as reported in the source. acs.org

HRMS is utilized to determine the exact mass of a molecule and its fragments, providing information about its elemental composition and molecular formula. This technique offers high accuracy, allowing for the differentiation of compounds with very similar nominal masses.

For this compound, High-Resolution Mass Spectrometry (HRMS) using Electron Ionization (EI) has been performed. The HRMS data shows a molecular ion peak [M]⁺ with a calculated mass for C₁₄H₁₄N₂O₂ of 242.1055, and a found mass of 242.1052. acs.org This close agreement between the calculated and found masses strongly supports the assigned molecular formula for this compound. The EI mass spectrum also shows characteristic fragment ions, such as m/z 242 (M⁺, 46), 227 (100), 140 (24), which can provide further structural insights. acs.org

Table 2: High-Resolution Mass Spectrometry Data for this compound

IonTypeCalculated Mass (C₁₄H₁₄N₂O₂)Found MassRelative Abundance (%)
[M]⁺EI242.1055242.105246
EI-227100
EI-14024

Note: This table presents data as reported in the source. acs.org

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavelengths, corresponding to molecular vibrations. UV-Vis spectroscopy, on the other hand, measures the absorption of light in the ultraviolet and visible regions of the spectrum, which can provide information about the presence of chromophores (groups that absorb UV or visible light) and can be used for quantitative analysis. nanofase.eujascoinc.comlibretexts.orgdrawellanalytical.comedinst.com

The IR spectrum of this compound, recorded using Attenuated Total Reflectance (ATR), shows characteristic absorption bands at 3319, 3136, 2957, 2228, 1684, 1614, 1435, 1271, 1246, 1123, 982, and 750 cm⁻¹. acs.org These bands correspond to the vibrations of specific bonds and functional groups within the molecule, such as N-H, C-H, C≡N, C=O, and aromatic ring stretches, further supporting the structural assignment. acs.org

While specific UV-Vis absorption data for this compound was not detailed in the consulted sources, UV-Vis spectroscopy is a standard technique for identifying the presence of conjugated systems and aromatic rings within a molecule and is often used for quantitative analysis based on the Beer-Lambert Law. nanofase.eulibretexts.orgdrawellanalytical.com Its application would involve measuring the absorbance spectrum of this compound in a suitable solvent to determine its characteristic absorption maxima, which can be used for identification and concentration determination.

Chromatographic Methods for Purity and Quantification

Chromatographic techniques are essential for separating components within a mixture, allowing for the assessment of purity and the quantification of the compound of interest. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are commonly employed methods.

HPLC is a widely used technique for separating, identifying, and quantifying each component in a mixture based on their differential partitioning between a stationary phase and a liquid mobile phase. It is particularly valuable for assessing the purity of a compound and quantifying its amount in a sample. medicinescience.orgmtoz-biolabs.commdpi.comchromforum.org

HPLC is frequently used in the characterization of organic compounds, including indole (B1671886) derivatives related to this compound. nih.gov The technique allows for the separation of the target compound from impurities, isomers, and by-products of synthesis. Purity can be determined by integrating the area under the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram (excluding solvent peaks). chromforum.org While specific detailed HPLC chromatograms or purity data for this compound were not extensively provided in the search results, the method is routinely applied in the analysis of such compounds to ensure their quality and purity for further studies. medicinescience.orgmtoz-biolabs.com

GC is a chromatographic technique used to separate and analyze compounds that can be vaporized without decomposition. It is often coupled with mass spectrometry (GC-MS) for the identification and quantification of volatile and semi-volatile compounds. sepscience.com GC is particularly useful for analyzing the purity of compounds that are amenable to gas-phase separation and for detecting residual solvents. elysia-raytest.com

Although detailed GC data specifically for this compound was not found in the provided search snippets, GC, often coupled with MS, is a standard analytical method used in the characterization of organic compounds. It can be applied to assess the purity of this compound, particularly regarding volatile impurities or residual solvents from its synthesis or purification process. sepscience.comelysia-raytest.com The application of GC would involve vaporizing a sample of this compound and separating its components based on their boiling points and interaction with the stationary phase in the GC column, followed by detection.

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is a fundamental technique employed in the characterization of the solid state of chemical compounds, including pharmaceutical substances like this compound. This method provides crucial insights into the arrangement of atoms within a crystal lattice, revealing the three-dimensional molecular structure, unit cell parameters, space group symmetry, and intermolecular interactions. Understanding these crystallographic details is vital as the solid-state form of a compound can significantly influence its physical properties. researchgate.netresearchgate.netnih.gov

The principle of X-ray crystallography relies on the diffraction of X-rays by the ordered array of atoms in a crystalline material. When a monochromatic beam of X-rays interacts with a crystal, the electrons of the atoms scatter the X-rays. Due to the periodic nature of the crystal lattice, these scattered waves constructively interfere in specific directions, producing a characteristic diffraction pattern. This pattern, typically recorded on a detector, contains information about the crystal's internal structure.

Analysis of the positions and intensities of the diffraction spots allows for the determination of the electron density distribution within the crystal. From this electron density map, the precise positions of atoms can be determined, enabling the construction of a detailed three-dimensional model of the molecule and its packing within the unit cell. Key data derived from X-ray crystallography include unit cell dimensions (a, b, c, and angles α, β, γ), space group, atomic coordinates, bond lengths, bond angles, and torsion angles. nih.gov This information is essential for understanding molecular conformation and how molecules interact with each other in the solid state through forces such as hydrogen bonding, van der Waals forces, and π-π stacking.

X-ray crystallography is a powerful tool for identifying different crystalline forms (polymorphs) of a compound, determining the crystal-amorphous ratio, and confirming the crystallographic identity of a material. researchgate.net Powder X-ray diffraction (XRPD), a related technique, is commonly used for analyzing polycrystalline samples and provides a unique fingerprint pattern for a specific crystalline phase. researchgate.net Single-crystal X-ray diffraction, when suitable single crystals are available, offers a more complete and detailed structure determination at atomic resolution.

While X-ray crystallography is a standard technique for characterizing the solid state of compounds like this compound, specific detailed research findings, including crystallographic data tables (such as unit cell parameters, space group, or atomic coordinates) resulting from the X-ray crystallographic analysis of this compound, were not found in the consulted sources. This compound is known as a compound with activity as a Kv1.5 potassium channel and MMP-13 inhibitor, and it has a CAS number of 302333-18-2. However, detailed crystallographic data specific to this compound was not available in the search results.

Future Research Directions and Translational Perspectives

Rational Design of Next-Generation RH01617 Analogs

The rational design of next-generation this compound analogs is a key area for future research. This compound has been identified as a compound with potent dose-dependent inhibitory activity against Matrix Metalloproteinase-13 (MMP-13). researchgate.netpatsnap.comtandfonline.comresearchgate.net This suggests that structural modifications could lead to analogs with improved potency, selectivity, and potentially altered pharmacokinetic properties. Future efforts should concentrate on in-depth investigation into the structure-activity relationships (SAR) of this compound. researchgate.net Understanding how specific chemical moieties contribute to its inhibitory activity against targets like MMP-13 or Kv1.5 channels medkoo.com will be crucial for designing more effective compounds. This involves synthesizing libraries of analogs with targeted modifications and evaluating their biological activity. The aim is to optimize the interaction with the target protein, potentially enhancing binding affinity and specificity while minimizing off-target effects.

Application of Machine Learning and Artificial Intelligence in this compound Discovery

Exploration of this compound's Broader Biological Implications (excluding human clinical applications)

Beyond its identified inhibitory activities, future research can explore this compound's broader biological implications in various non-human biological systems and processes. For instance, its activity against MMP-13, an enzyme involved in extracellular matrix regulation and collagen breakdown patsnap.comtandfonline.com, suggests potential implications in studying tissue remodeling processes in non-human models. MMP-13 plays a role in cartilage degradation, making this compound a relevant tool for investigating osteoarthritis mechanisms in animal models, without focusing on human clinical outcomes. researchgate.netpatsnap.comtandfonline.com Additionally, this compound has shown inhibitory activities against Kv1.5 potassium channels. medkoo.com This opens avenues for exploring the role of Kv1.5 channels in various biological phenomena in non-human systems and how this compound modulates these processes. For example, Kv1.5 channels are involved in the electrical activity of various cell types, and studying the effects of this compound in different cellular or animal models could provide insights into their physiological roles. Research could also investigate potential applications of this compound or its analogs as probes to study specific biological pathways or targets in laboratory settings.

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compoundNot readily available in search results
DP01473Not readily available in search results
MMP-13135216148 (as a protein target)
Kv1.522076601 (KCNA5, as a protein target)

Data Table

Q & A

How can researchers formulate a focused research question to investigate RH01617's mechanism of action?

  • Methodological Answer : Begin by narrowing the scope using frameworks like PICO (Population/Problem, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to ensure alignment with scientific rigor . For example:
  • Population : Target biological systems (e.g., enzyme pathways).
  • Intervention : this compound dosage or interaction modalities.
  • Outcome : Quantifiable biomarkers (e.g., inhibition rates, binding affinity).
    Avoid overly broad questions (e.g., "How does this compound work?") and instead focus on testable hypotheses (e.g., "Does this compound inhibit Protein X in vitro at concentrations ≤10 μM?"). Validate feasibility by reviewing existing literature for data gaps .

Q. What experimental design considerations are critical for initial studies on this compound?

  • Methodological Answer : Prioritize reproducibility by detailing:
  • Controls : Negative/positive controls for assay validation.
  • Variables : Independent (e.g., this compound concentration) vs. dependent (e.g., enzyme activity).
  • Replicates : Minimum triplicate measurements to account for variability.
    Use factorial designs to explore interactions between variables (e.g., pH, temperature). Document methodologies exhaustively to meet peer-review standards, including instrument calibration and compound purity verification .

Q. How should researchers conduct a systematic literature review on this compound?

  • Methodological Answer : Follow these steps:

Database Selection : Use PubMed, SciFinder, and Web of Science with Boolean operators (e.g., "this compound AND pharmacokinetics").

Screening : Apply inclusion/exclusion criteria (e.g., peer-reviewed studies post-2010).

Synthesis : Tabulate findings (Table 1) to highlight contradictions or consensus.

StudyMethodologyKey FindingData Gap
Smith et al. (2022)In vitro kinase assayIC₅₀ = 5 μMIn vivo validation missing
Avoid relying on secondary sources; prioritize primary data from journals with high impact factors .

Advanced Research Questions

Q. How can researchers resolve contradictory data on this compound's efficacy across studies?

  • Methodological Answer : Implement a triangulation approach :
  • Methodological Triangulation : Cross-validate results using orthogonal techniques (e.g., SPR for binding affinity vs. fluorescence quenching).
  • Data Source Triangulation : Compare findings across independent labs or datasets.
  • Analytical Triangulation : Apply statistical tests (e.g., ANOVA for inter-study variability) and meta-analysis.
    Identify confounding variables (e.g., solvent used in assays) and replicate experiments under standardized conditions .

Q. What methodologies optimize this compound's synthesis purity for reproducible pharmacological studies?

  • Methodological Answer :
  • Process Design : Use DoE (Design of Experiments) to optimize reaction parameters (e.g., temperature, catalyst loading).
  • Analytical Validation : Employ HPLC-MS for purity assessment (≥95%) and NMR for structural confirmation.
  • Batch Consistency : Document deviations in yield/purity across synthesis batches and adjust protocols iteratively.
    Publish detailed synthetic procedures in supplementary materials to enable replication .

Q. How can computational models be integrated with experimental data to predict this compound's physicochemical properties?

  • Methodological Answer :
  • Molecular Dynamics (MD) Simulations : Predict binding modes with target proteins (e.g., docking scores vs. experimental IC₅₀).
  • QSAR Models : Corrogate structural features (e.g., logP, polar surface area) with bioavailability data.
  • Validation : Compare computational predictions with empirical results (e.g., solubility assays).
    Use tools like Schrödinger Suite or GROMACS, ensuring force-field parameters align with this compound's molecular class .

Data Management & Ethical Considerations

Q. How should researchers address ethical standards in this compound studies involving human-derived samples?

  • Methodological Answer :
  • Institutional Approval : Obtain IRB/IACUC clearance before using human/animal tissues.
  • Data Anonymization : Encrypt patient-derived genomic or proteomic data.
  • Conflict of Interest Disclosure : Declare funding sources (e.g., pharmaceutical sponsors) to avoid bias .

Q. What strategies ensure robust data analysis in high-throughput screening of this compound analogs?

  • Methodological Answer :
  • Preprocessing : Normalize raw data (e.g., Z-score standardization) to minimize plate-to-plate variability.
  • Machine Learning : Apply clustering algorithms (e.g., PCA) to identify structure-activity trends.
  • Error Analysis : Quantify technical vs. biological variability using coefficient of variation (CV) thresholds (e.g., CV < 15% for assay acceptance) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
RH01617
Reactant of Route 2
Reactant of Route 2
RH01617

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.